3-oxo-N-phenylbutanethioamide
Overview
Description
3-oxo-N-phenylbutanethioamide: is an organic compound with the molecular formula C10H11NOS It is a thioamide derivative, characterized by the presence of a thioamide group (-CSNH-) attached to a butanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-oxo-N-phenylbutanethioamide can be synthesized through various methods. One common approach involves the reaction of 3-oxo-3-phenylpropanethioamide with different reagents. For instance, the reaction of 3-oxo-3-phenylpropanethioamide with 3-aryl-2-propenoyl chlorides in acetone in the presence of potassium carbonate yields 5-acyl-1-aryl(alkyl)-4-aryl-6-thioxopiperidin-2-ones and other related compounds .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the synthesis typically involves standard organic synthesis techniques such as nucleophilic substitution and cycloacylation reactions. The choice of reagents and conditions can vary depending on the desired yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 3-oxo-N-phenylbutanethioamide undergoes various chemical reactions, including:
Cycloacylation: Reaction with 3-aryl-2-propenoyl chlorides to form thioxopiperidinones and thiopyranones.
Condensation: Reaction with 5-amino-1H-1,2,4-triazoles in acetic acid to form triazolopyrimidines.
Common Reagents and Conditions:
Acetic Acid: Used as a solvent in condensation reactions.
Potassium Carbonate: Employed as a base in cycloacylation reactions.
3-aryl-2-propenoyl Chlorides: Reactants in cycloacylation reactions.
Major Products:
Thioxopiperidinones: Formed from cycloacylation reactions.
Triazolopyrimidines: Formed from condensation reactions with triazoles.
Scientific Research Applications
Chemistry: 3-oxo-N-phenylbutanethioamide is used as a precursor in the synthesis of various heterocyclic compounds, which are valuable in organic synthesis and medicinal chemistry .
Biology and Medicine: The compound has been investigated for its potential anticancer activity. Derivatives of this compound have shown inhibitory activity against certain cancer cell lines .
Industry: In the industrial sector, this compound and its derivatives are used in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-oxo-N-phenylbutanethioamide involves its interaction with various molecular targets. For instance, in its anticancer activity, the compound may inhibit specific enzymes or interfere with cellular pathways essential for cancer cell proliferation . The exact molecular targets and pathways can vary depending on the specific derivative and its application.
Comparison with Similar Compounds
- 3-oxo-3-phenylpropanethioamide
- 3-oxo-3-N-diphenylpropanethioamide
- 3-oxo-3-phenyl-N-methylpropanethioamide
Comparison: 3-oxo-N-phenylbutanethioamide is unique due to its specific thioamide group and butanone backbone, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different reactivity patterns in cycloacylation and condensation reactions, leading to the formation of unique heterocyclic structures .
Properties
IUPAC Name |
3-oxo-N-phenylbutanethioamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NOS/c1-8(12)7-10(13)11-9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUSNAHINYXHHFZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=S)NC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10466491 | |
Record name | Butanethioamide, 3-oxo-N-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10466491 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10374-66-0 | |
Record name | Butanethioamide, 3-oxo-N-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10466491 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the main synthetic applications of 3-oxo-N-phenylbutanethioamide in heterocyclic chemistry?
A: this compound serves as a versatile building block for synthesizing various nitrogen-containing heterocycles. For instance, it reacts with 5-amino-1H-1,2,4-triazoles [] and aromatic 1,3- and 1,4-diamines [] to yield complex heterocyclic compounds like quinazolines, perimidines, and dibenzo[d,f][1,3]diazepines. These heterocycles are valuable scaffolds in medicinal chemistry and drug discovery.
Q2: Can you describe the reaction of this compound with 2-aminothiophene derivatives and its significance?
A: This reaction is particularly interesting as demonstrated in the synthesis of thienylazo-thiazole and thienylazo-thiophene dyes []. When this compound reacts with diazotized 2-aminothiophenes, it can lead to the formation of thienylazo-thioacetanilide dyes. Furthermore, these dyes can be further modified by reacting with various alpha-chlorinated reagents, yielding diversely substituted thienylazo-thiophenes []. This synthetic route highlights the versatility of this compound as a precursor for constructing complex dye molecules with potential applications in materials science.
Q3: What is the impact of solvent polarity on the UV-visible absorption spectra of dyes derived from this compound?
A: Studies on thienylazo-thiazole and thienylazo-thiophene dyes, synthesized using this compound, show that solvent polarity significantly influences their UV-visible absorption spectra []. This effect can be attributed to the varying stabilization of the ground and excited states of the dye molecules in solvents with different polarities. Understanding this solvent-dependent behavior is crucial for optimizing the performance of these dyes in various applications, such as in dye-sensitized solar cells or as fluorescent probes.
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